molecular formula C10H17F3O B14872214 2-Cyclohexyl-4,4,4-trifluorobutan-1-ol

2-Cyclohexyl-4,4,4-trifluorobutan-1-ol

Cat. No.: B14872214
M. Wt: 210.24 g/mol
InChI Key: JACXSOALFWWQBE-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4,4,4-trifluorobutan-1-ol is an organic compound with the molecular formula C10H17F3O It is a fluorinated alcohol, characterized by the presence of a cyclohexyl group and three fluorine atoms attached to the butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-4,4,4-trifluorobutan-1-ol typically involves the reaction of cyclohexylmagnesium bromide with 4,4,4-trifluorobutanal. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After the reaction is complete, the product is purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4,4,4-trifluorobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed

    Oxidation: Cyclohexyl-4,4,4-trifluorobutanone or cyclohexyl-4,4,4-trifluorobutanal.

    Reduction: Cyclohexyl-4,4,4-trifluorobutane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclohexyl-4,4,4-trifluorobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4,4,4-trifluorobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The cyclohexyl group can provide additional hydrophobic interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobutan-1-ol: Lacks the cyclohexyl group, making it less hydrophobic.

    2-Cyclohexylbutan-1-ol: Lacks the fluorine atoms, resulting in different chemical properties.

    2-Cyclohexyl-4,4,4-trifluorobutanal: An aldehyde derivative with different reactivity.

Uniqueness

2-Cyclohexyl-4,4,4-trifluorobutan-1-ol is unique due to the combination of the cyclohexyl group and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and enhanced reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H17F3O

Molecular Weight

210.24 g/mol

IUPAC Name

2-cyclohexyl-4,4,4-trifluorobutan-1-ol

InChI

InChI=1S/C10H17F3O/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h8-9,14H,1-7H2

InChI Key

JACXSOALFWWQBE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CC(F)(F)F)CO

Origin of Product

United States

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